molecular formula C4H6ClN3O B2907034 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol CAS No. 586339-01-7

2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol

Cat. No.: B2907034
CAS No.: 586339-01-7
M. Wt: 147.56
InChI Key: OMLQIZALKFJSAL-UHFFFAOYSA-N
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Description

2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring substituted with a chlorine atom and an ethanol group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol typically involves the reaction of 3-chloro-1H-1,2,4-triazole with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{3-chloro-1H-1,2,4-triazole} + \text{ethylene oxide} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Major Products Formed

    Oxidation: Formation of 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetaldehyde or 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetic acid.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A parent compound with a similar triazole ring structure but without the chlorine and ethanol substituents.

    3-chloro-1H-1,2,4-triazole: Similar to 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol but lacks the ethanol group.

    2-(1H-1,2,4-triazol-1-yl)ethanol: Similar to this compound but without the chlorine atom.

Uniqueness

This compound is unique due to the presence of both the chlorine atom and the ethanol group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(3-chloro-1,2,4-triazol-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3O/c5-4-6-3-8(7-4)1-2-9/h3,9H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLQIZALKFJSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1CCO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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